molecular formula C15H18O2 B1199603 Cinnamic Acid cis-3-Hexen-1-yl Ester CAS No. 68133-75-5

Cinnamic Acid cis-3-Hexen-1-yl Ester

Cat. No. B1199603
CAS RN: 68133-75-5
M. Wt: 230.3 g/mol
InChI Key: FKWGVMQNGUQXDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cinnamic Acid cis-3-Hexen-1-yl Ester can be achieved through the optimized lipase-catalyzed transesterification of cis-3-hexen-1-ol with triacetin in n-hexane, utilizing immobilized lipase from Rhizomucor miehei. Optimal conditions for maximum conversion include a specific reaction time, temperature, enzyme amount, substrate molar ratio, and added water content (Chiang, Chang, & Shieh, 2003). Moreover, stereoselective syntheses from phenylalanine derivatives provide a pathway to both trans- and cis-cinnamic acid esters, highlighting the versatility of synthetic approaches (Takamura, Mizoguchi, & Yamada, 1975).

Molecular Structure Analysis

The molecular structure of Cinnamic Acid cis-3-Hexen-1-yl Ester and its derivatives are characterized by the presence of a disubstituted carbon-carbon double bond, leading to the existence of cis (Z) and trans (E) isomers. These structural variations contribute to different physical and chemical properties and biological activities (Eilerman, 2000).

Chemical Reactions and Properties

Cinnamic Acid cis-3-Hexen-1-yl Ester undergoes various chemical reactions, including cis-trans isomerization under the influence of iodine atoms. This reaction highlights the compound's reactivity and the influence of stereochemistry on its behavior (Visscher & Kooyman, 1963). Additionally, the compound's chemical properties are influenced by its ability to form hydrogen bonds, as seen in its crystalline-phase structures (Pálinkó, 1999).

Physical Properties Analysis

The physical properties of Cinnamic Acid cis-3-Hexen-1-yl Ester, such as melting point, solubility, and odor, are closely linked to its molecular structure and the presence of functional groups. These properties are crucial for its application in various industries, including food, cosmetics, and perfumery.

Chemical Properties Analysis

The chemical properties of Cinnamic Acid cis-3-Hexen-1-yl Ester, including its reactivity, stability, and interactions with other compounds, are central to its utility in flavor and fragrance compositions. Its esterification reactions, oxidative stability, and interactions with radicals have been extensively studied to exploit its potential in various applications (Oladimeji, Essien, Sheriff, & Alemika, 2019).

Scientific Research Applications

Applications in Food Industry and Synthesis

Cis-3-hexen-1-yl acetate, recognized for its fruity odor, is extensively used in the food industry as a flavor compound. Research focused on the lipase-catalyzed biosynthesis of this compound, highlighting the importance of reaction temperature and substrate molar ratio in the synthesis process, with a significant model showing a maximum predicted value of 82.1% molar conversion (Chiang, Chang & Shieh, 2003). Another study emphasized the efficiency of Aspergillus oryzae in catalyzing the direct esterification between acetic acid and cis-3-hexen-1-ol in an organic solvent, achieving a high esterification yield of 98% under optimal conditions (Kirdi et al., 2017).

Role in Plant Growth and Development

Cinnamic acid derivatives play a crucial role in plant growth regulation. A study on Arabidopsis revealed that cis-cinnamic acid (CA) is instrumental in regulating plant growth. The study identified genes whose expression is enhanced by cis/trans-CA mixture, suggesting a differential role of these isomers in plant growth. Notably, the zce1 loss-of-function mutant produced earlier bolting in Arabidopsis, indicating that ZCE1 is involved in promoting vegetative growth and delaying flowering (Guo et al., 2011).

Antioxidant and Anticancer Potential

Cinnamic acid and its derivatives are acknowledged for their broad spectrum of pharmacological actions, including antioxidant activity. A study evaluated the antioxidant activity of cinnamic acid and its derivatives, with results indicating that esterification enhances the antioxidant activity of cinnamic acid (Oladimeji et al., 2019). Another comprehensive review discussed cinnamic acid derivatives' anticancer potentials, underscoring their underutilization in medicinal research despite their rich medicinal tradition (De, Baltas & Bedos-Belval, 2011).

Antimicrobial Activity

Cinnamic acids and related molecules exhibit significant growth inhibition against various bacterial and fungal species. The antimicrobial activity of natural cinnamic acids and related derivatives was summarized, emphasizing their potential as future drugs for treating infections like tuberculosis (Guzman, 2014).

properties

IUPAC Name

[(Z)-hex-3-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3/b4-3-,12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWGVMQNGUQXDN-FECXASIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamic Acid cis-3-Hexen-1-yl Ester

CAS RN

94135-75-8, 68133-75-5
Record name Hex-3-enyl (Z)-cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester
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Record name (Z)-3-hexenyl cinnamate
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Record name Hex-3-enyl (Z)-cinnamate
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Record name Cinnamic acid cis-3-hexen-1-yl ester
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